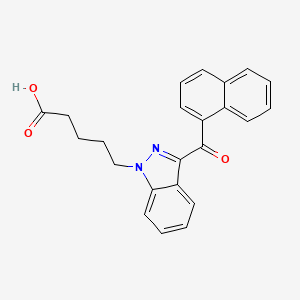

AB-Bica

説明

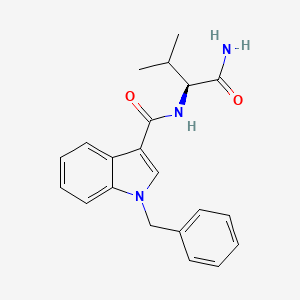

AB-Bica, also known as 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide, is a compound with the molecular formula C21H23N3O2 . It has a molecular weight of 349.4 g/mol . It is structurally classified as a synthetic cannabinoid .

Molecular Structure Analysis

The molecular structure of AB-Bica includes a benzyl group attached to an indole ring, which is further connected to a carbamoyl-2-methyl-propyl group . The InChI string representation of its structure is InChI=1S/C21H23N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h3-11,13-14,19H,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 .

Physical And Chemical Properties Analysis

AB-Bica has a molecular weight of 349.4 g/mol and a molecular formula of C21H23N3O2 . It has a computed XLogP3-AA value of 3.2, indicating its lipophilicity . It has 2 hydrogen bond donors and 2 hydrogen bond acceptors . The compound also has a rotatable bond count of 6 .

科学的研究の応用

Forensic Toxicology

AB-Bica, identified as a new psychoactive substance (NPS), has been found in illegal products seized from clandestine laboratories . Its identification and analysis are crucial in forensic science for the prosecution of drug-related crimes. The compound’s structure was elucidated using advanced techniques like liquid chromatography–high-resolution mass spectrometry (LC–HR-MS/MS), gas chromatography–mass spectrometry (GC–MS), and nuclear magnetic resonance (NMR) spectroscopy . This aids in the development of detection methods for new NPS and helps forensic experts trace the origins and distribution patterns of these substances.

Pharmacology

In pharmacological research, AB-Bica’s affinity for cannabinoid receptors CB1 and CB2 has been noted . Although no chemical or pharmacological data about AB-Bica has appeared until now, its structural similarity to other synthetic cannabinoids suggests potential effects on the endocannabinoid system, which could be explored for therapeutic applications or to understand the adverse effects of NPS .

Legal and Regulatory Science

As an NPS, AB-Bica poses challenges for legal and regulatory frameworks. Research in this field is crucial for developing policies that effectively control the distribution and use of such substances, while also considering their potential medical benefits.

This analysis provides a multidisciplinary perspective on the applications of AB-Bica in scientific research, highlighting the importance of continued study across various fields to fully understand and utilize the compound’s properties.

特性

IUPAC Name |

N-[(2S)-1-amino-3-methyl-1-oxobutan-2-yl]-1-benzylindole-3-carboxamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H23N3O2/c1-14(2)19(20(22)25)23-21(26)17-13-24(12-15-8-4-3-5-9-15)18-11-7-6-10-16(17)18/h3-11,13-14,19H,12H2,1-2H3,(H2,22,25)(H,23,26)/t19-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KWZMKPNXFPNTEJ-IBGZPJMESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[C@@H](C(=O)N)NC(=O)C1=CN(C2=CC=CC=C21)CC3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H23N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID901342270 | |

| Record name | 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

349.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1969264-37-6 | |

| Record name | AB-BICA | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1969264376 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Benzyl-N-(1-carbamoyl-2-methyl-propyl)indole-3-carboxamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID901342270 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | AB-BICA | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JS8UEW5PEV | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Q & A

Q1: What are the primary metabolic pathways of AB-BICA in humans?

A1: Research using human liver microsomes indicates that AB-BICA [N-(1-amino-3-methyl-1-oxobutan-2-yl)-1-benzyl-1H-indole-3-carboxamide] is primarily metabolized through N-dealkylation and hydroxylation. [] These reactions predominantly occur on the 1-amino-alkyl moiety of the molecule. Other metabolic pathways observed include hydroxylation, amide hydrolysis, and dehydrogenation. []

Q2: Why is understanding the metabolism of AB-BICA important for biomonitoring studies?

A2: Identifying the specific metabolites of a substance like AB-BICA is crucial for developing reliable biomonitoring methods. [] By targeting these metabolites, researchers and clinicians can more accurately detect and monitor the consumption of AB-BICA. The study highlights N-dealkylation and hydroxylation metabolites as potentially suitable markers for this purpose. []

Q3: Has AB-BICA been detected as a new psychoactive substance?

A3: Yes, AB-BICA, alongside other synthetic cannabinoids like ADB-BINACA, AB-FUBICA, and ADB-FUBICA, has been identified as a new psychoactive substance. [] This emergence highlights the constantly evolving landscape of novel psychoactive substances and the need for ongoing research and monitoring efforts.

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![5-[3-(Dimethylamino)propylamino]-3,10-dimethylpyrimido[4,5-b]quinoline-2,4-dione](/img/structure/B593370.png)